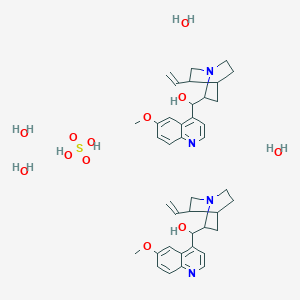![molecular formula C27H25NO4 B15155474 4-benzyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15155474.png)
4-benzyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid is a derivative of proline, an amino acid, and is commonly used in peptide synthesis. The compound is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is a popular protecting group in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid.
Protection: The amino group of the starting material is protected using the Fmoc group.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired Fmoc-protected amino acid.
Industrial Production Methods
Industrial production of Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using automated peptide synthesizers.
Optimization: Optimization of reaction conditions to maximize yield and purity.
Quality Control: Rigorous quality control measures to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU or DIC in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Major Products
The major products formed from these reactions are peptides with the desired sequence, where Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid is incorporated at specific positions .
科学研究应用
Chemistry
Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its stability and ease of removal.
Biology
Protein Engineering: Used in the design and synthesis of proteins with specific functions.
Medicine
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry
作用机制
The mechanism of action of Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the amino group is free to react with other amino acids, forming peptide bonds and resulting in the desired peptide sequence .
相似化合物的比较
Similar Compounds
Fmoc-Protected Amino Acids: Other Fmoc-protected amino acids such as Fmoc-phenylalanine and Fmoc-tyrosine.
Boc-Protected Amino Acids: Boc (tert-butoxycarbonyl) protected amino acids like Boc-proline.
Uniqueness
Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a benzyl group, which can influence the conformation and reactivity of the resulting peptides .
属性
IUPAC Name |
4-benzyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c29-26(30)25-15-19(14-18-8-2-1-3-9-18)16-28(25)27(31)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURIFBDQLJNYAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-({[(4-ethyl-5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B15155404.png)
![1-[(4-Nitrophenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B15155412.png)
![Methyl 3-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B15155416.png)
![Propan-2-yl 6-[(4-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B15155421.png)
![N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide](/img/structure/B15155426.png)

![Benzyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate; para-toluene sulfonate](/img/structure/B15155437.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B15155444.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethoxybenzyl)piperazine](/img/structure/B15155459.png)
![5-({2-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15155461.png)
![N-(3-chlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15155471.png)
![4-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-7-fluoroquinoline](/img/structure/B15155475.png)
